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CAS No.: 1912445-55-6
Cat. No.: S521951

Compound Focus: Branebrutinib

Get Quote

Here is a summary of clinically observed drug-drug interactions for your reference.

Concomitant

Effect of Branebrutinib (9-10

L Dose Affected Pathway/Transporter
Medication mg QD)
Montelukast [1] 10 mg CYP2C8 ( C_{\text{max}} ) 1 56%, AUC
1 27%

Digoxin [1] 0.25 P-glycoprotein (P-gp) ( C_{\text{max}}) 1 57%, AUC
mg 1 21%

Methotrexate [1] 7.5mg BCRP, OATP1B1/1B3, OAT1/3, No significant interaction

MRP2/4

Rosuvastatin [1] 10 mg BCRP, OATP1B1/1B3 No significant interaction

Pravastatin [1] 40 mg OATP1B1, OATP1B3 No significant interaction

Caffeine [1] 200 CYP1A2 No significant interaction
mg

Flurbiprofen [1] 50 mg CYP2C9 No significant interaction
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Concomitant Effect of Branebrutinib (9-10
. Dose Affected Pathway/Transporter

Medication mg QD)

Omeprazole [1] 50 mg CYP2C19 No significant interaction
Midazolam [1] 5mg CYP3A4 No significant interaction
Ethinyl Estradiol [1] 30 g CYP3A, CYP2C9, UGAT1A1, (C_{ext{max}}) 1 16%, AUC

SULT1E1 1 17%
Norethindrone [1] 1.5mg CYP3A4, CYP2C19 ( C_{\text{max}}) t 10%, AUC
1 6%

Frequently Asked Questions

¢ Which drug interactions require clinical attention? The interactions with montelukast (CYP2C8)
and digoxin (P-gp) are considered potentially significant. It is recommended to monitor for increased

exposure to these drugs and adjust their dosage if necessary [1].

e Can Branebrutinib be co-administered with common statins? Yes. Studies show no clinically
relevant interactions with pravastatin or rosuvastatin, indicating that co-administration is well-

tolerated [1].

e Is there an interaction between Branebrutinib and methotrexate? No. Clinical data indicates no
significant interaction between branebrutinib and methotrexate, which is often used in autoimmune

conditions [1].

e What is the overall DDI profile of Branebrutinib? Branebrutinib demonstrates a low overall DDI
risk. No serious adverse events were reported in DDI studies, with all observed adverse events being

mild to moderate in intensity [1].

Mechanism of Action and Selectivity
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Branebrutinib is a highly selective, irreversible small-molecule inhibitor that covalently binds to Bruton's
tyrosine kinase (BTK) [1] [2]. It achieves sustained high BTK occupancy in humans despite a short plasma
half-life, making it a potent agent for immune-mediated diseases [1]. Its high selectivity minimizes off-target

effects, contributing to a cleaner safety profile [2].

Class-Based Safety Considerations

While Branebrutinib's own safety profile is favorable, it's important to be aware of effects associated with
the BTK inhibitor class. Hypertension is a common and serious side effect noted with several BTK

inhibitors [3]. The proposed mechanisms are illustrated below.

[BTK Inhibitor (BTKi)j

Inkibition of
PDownstreg

Hypertension (HTN)

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s521951?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0003496724275233
https://www.cancer-research-network.com/2024/05/16/branebrutinib-is-a-highly-selective-btk-inhibitor-for-kinds-of-inflammation-research/
https://www.sciencedirect.com/science/article/abs/pii/S0003496724275233
https://www.cancer-research-network.com/2024/05/16/branebrutinib-is-a-highly-selective-btk-inhibitor-for-kinds-of-inflammation-research/
https://www.smolecule.com/products/s521951?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12123228/
https://www.smolecule.com/products/s521951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Recommended Experimental Protocols

For your research, here are the core methodologies used in the clinical DDI studies.

e Study Designs: The clinical DDI data were obtained from three single-sequence, crossover studies
in healthy participants [1].

¢ Branebrutinib Dosing: Steady-state was achieved with once-daily oral doses of 9 mg or 10 mg [1].

¢ Probe Substrate Cocktail: One study used a cocktail approach, administering probe substrates with
and without steady-state branebrutinib. The probes included caffeine (CYP1A2), montelukast
(CYP2C8), flurbiprofen (CYP2C9), omeprazole (CYP2C19), midazolam (CYP3A4), digoxin (P-gp),
and pravastatin (OATP1B1/1B3) [1].

¢ Primary Endpoints: The geometric mean ratios (with 90% confidence intervals) for ( C_{\text{max}} )
and AUC with versus without branebrutinib were calculated [1].

Summary

In summary, Branebrutinib presents a low risk for drug-drug interactions. The only potentially significant
interactions are mild increases in the exposure of montelukast and digoxin. No other clinically relevant DDIs

have been observed with a range of common medications [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b521951#managing-branebrutinib-

drug-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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